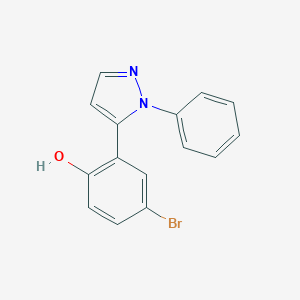

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGKUKCQPZDMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425277 | |

| Record name | 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

213690-49-4 | |

| Record name | 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213690-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol biological activity

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol. Drawing upon extensive literature on structurally related pyrazole and phenol derivatives, this document synthesizes current knowledge to predict and rationalize the potential therapeutic applications of this molecule. We delve into the probable anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, providing the scientific rationale for each. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic investigation of these predicted biological functions. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Therapeutic Potential of Pyrazole-Phenol Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][3][4][5] The fusion of a pyrazole ring with a phenolic moiety introduces a new dimension of biological activity, particularly in the realms of antioxidant and anticancer effects.[6][7] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, and is a well-known pharmacophore for radical scavenging.

The specific compound, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, combines these two key pharmacophores with the addition of a bromine atom on the phenolic ring. Halogenation, particularly bromination, of phenolic compounds has been shown to enhance their antimicrobial properties.[8] This unique combination of structural features suggests that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a compelling candidate for multifaceted biological activity. This guide will therefore explore its potential in several key therapeutic areas.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive body of research on related compounds, we can logically infer several potential biological activities for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Anticancer Activity

The pyrazole scaffold is a cornerstone of many anticancer agents.[3][9][10][11] Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[10][12] The proposed mechanisms of action are diverse and include the inhibition of key cellular processes such as tubulin polymerization and the activity of protein kinases like EGFR, VEGFR-2, and CDK.[2][3][5] The presence of the phenyl-pyrazole moiety in our target compound is a strong indicator of potential anticancer efficacy.

Furthermore, some pyrazole-phenol hybrids have shown the ability to induce apoptosis in cancer cells. For instance, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have been reported to induce p53-mediated apoptosis in colorectal carcinoma cells.[6]

Hypothesized Anticancer Mechanism of Action:

Caption: Hypothesized anticancer signaling pathway.

Antimicrobial Activity

Pyrazole derivatives have a long-standing history of investigation for their antimicrobial properties.[4][13][14][15] They have been shown to be effective against a range of both bacterial and fungal pathogens.[16] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[13]

The phenolic component of our molecule may also contribute to its antimicrobial potential. Moreover, the bromine substituent on the phenol ring is a critical feature. Studies on other phenolic compounds have demonstrated that halogenation can significantly enhance antimicrobial potency.[8] For example, 4-bromothymol exhibits significantly stronger activity against various bacterial and fungal strains compared to its non-halogenated parent compound.[8]

Hypothesized Antimicrobial Workflow:

Caption: Workflow for antimicrobial activity assessment.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[7] Some pyrazolone derivatives, which are structurally related to pyrazoles, also exhibit significant antioxidant and radical scavenging capabilities.[17] For example, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated potent radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid.[6]

The combination of the phenol and pyrazole moieties in 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol strongly suggests that it will possess antioxidant properties. This could be beneficial in disease states associated with oxidative stress.

Enzyme Inhibition

The pyrazole scaffold is a versatile inhibitor of various enzymes.[18] Specific examples from the literature include the inhibition of liver alcohol dehydrogenase, urease, butyrylcholinesterase, and various protein kinases.[5][19][20][21] The ability of the pyrazole ring to participate in hydrogen bonding and hydrophobic interactions makes it an effective pharmacophore for enzyme active sites. The specific substitution pattern on the pyrazole and the appended phenolic ring in our compound of interest will dictate its target specificity and inhibitory potency.

Proposed Experimental Protocols

To validate the predicted biological activities of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a systematic and rigorous experimental approach is required. The following protocols are provided as a guide for researchers.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a normal cell line like HEK293 for cytotoxicity comparison) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use a known anticancer drug (e.g., doxorubicin) as a positive control and DMSO as a vehicle control.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Protocol:

-

Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Broth Microdilution Method (for MIC determination):

-

Prepare a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

MBC/MFC Determination:

-

Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

-

Incubate the plates and the lowest concentration that results in ≥99.9% killing is the MBC or MFC.

-

Antioxidant Activity Evaluation (DPPH Assay)

Objective: To assess the free radical scavenging activity of the compound.

Protocol:

-

Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the compound or standard.

Enzyme Inhibition Assay (Generic Kinase Assay)

Objective: To screen for potential kinase inhibitory activity.

Protocol:

-

Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of relevant kinases (e.g., EGFR, VEGFR2, CDKs).

-

Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

-

Procedure:

-

Incubate the kinase, substrate, and ATP with various concentrations of the test compound.

-

After a set time, stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo®).

-

A decrease in the luminescent signal indicates kinase inhibition.

-

-

Data Analysis: Determine the IC50 values for each kinase to identify potential targets.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

| Cell Line | IC50 (µM) |

| MCF-7 | Experimental Value |

| A549 | Experimental Value |

| HCT-116 | Experimental Value |

| HEK293 | Experimental Value |

Table 2: Antimicrobial Activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | Experimental Value | Experimental Value |

| E. coli | Experimental Value | Experimental Value |

| C. albicans | Experimental Value | Experimental Value |

| A. niger | Experimental Value | Experimental Value |

Table 3: Antioxidant Activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

| Compound | DPPH Scavenging IC50 (µM) |

| 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol | Experimental Value |

| Ascorbic Acid (Standard) | Reference Value |

Conclusion and Future Directions

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a synthetic molecule with a high potential for diverse biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects. The structural combination of a pyrazole ring, a phenolic moiety, and a bromine substituent provides a strong rationale for these predictions. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this compound's therapeutic potential. Positive results from these initial in vitro studies would warrant further investigation, including in vivo efficacy studies, mechanism of action elucidation, and structure-activity relationship (SAR) studies to optimize its biological profile.

References

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). National Institutes of Health. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

-

3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. (n.d.). ACS Publications. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI. [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2025). Taylor & Francis Online. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). National Institutes of Health. [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. (2025). Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

A Brief Review of Phenolic Antioxidant and their Biological Activity. (2024). ResearchGate. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. [Link]

-

4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.). ResearchGate. [Link]

-

Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (n.d.). MDPI. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. meddocsonline.org [meddocsonline.org]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS 213690-49-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, registered under CAS number 213690-49-4, is a heterocyclic compound featuring a 1,5-diarylpyrazole core linked to a brominated phenol moiety. This unique structural arrangement positions it as a molecule of significant interest in the fields of medicinal chemistry and materials science. The pyrazole ring is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Consequently, derivatives of this scaffold are extensively investigated for their therapeutic potential, which includes anti-inflammatory, anticancer, and antimicrobial properties.[3]

This guide provides a comprehensive technical overview of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, synthesizing available data with field-proven insights. It will cover its physicochemical characteristics, plausible synthetic routes, chemical reactivity, potential applications in drug discovery, and detailed experimental protocols for its characterization and derivatization.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are crucial for its handling, formulation, and application in research settings. Key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 213690-49-4 | |

| Molecular Formula | C₁₅H₁₁BrN₂O | |

| Molecular Weight | 315.16 g/mol | --- |

| Synonyms | 1-PHENYL-1H-5-(5'-BROMO-2'-HYDROXYPHENYL)PYRAZOLE | |

| MDL Number | MFCD02683789 | |

| InChI Key | HCGKUKCQPZDMJD-UHFFFAOYSA-N | |

| SMILES String | OC1=CC=C(Br)C=C1C2=CC=NN2C3=CC=CC=C3 | |

| Predicted Form | Solid | --- |

The structure combines a hydrophilic phenol group with largely hydrophobic aromatic systems, suggesting limited solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. The phenolic proton is weakly acidic, while the pyridine-like nitrogen (N2) of the pyrazole ring is a weak base.[4]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The most logical approach involves the condensation of a 1,3-dicarbonyl precursor with phenylhydrazine. This reaction is a cornerstone of pyrazole synthesis. A plausible route starts from 5-bromo-2-hydroxyacetophenone.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

An In-depth Technical Guide to 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Pyrazole-Phenol Scaffold as a Privileged Motif in Medicinal Chemistry

The confluence of a pyrazole ring and a phenolic moiety within a single molecular framework gives rise to a privileged scaffold with significant potential in drug discovery and development. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] Furthermore, the pyrazole nucleus is often employed as a bioisostere for other aromatic systems, such as benzene or phenol itself, to enhance physicochemical properties like solubility and metabolic stability, thereby improving the pharmacokinetic profile of drug candidates.[1]

This guide focuses on the specific compound, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS Number: 213690-49-4). The strategic placement of a bromine atom on the phenol ring introduces a valuable functional handle for further synthetic modifications, such as cross-coupling reactions, and can also enhance biological activity through halogen bonding or by increasing lipophilicity.[3] The phenyl-substituted pyrazole linked to the phenol at the ortho position creates a unique three-dimensional structure that can be explored for its interaction with various enzymatic active sites. This document will provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this intriguing molecule, drawing upon established principles of medicinal chemistry and the known biological activities of related pyrazole derivatives.

Synthetic Strategy and Experimental Protocol

The synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol can be approached through a multi-step sequence, culminating in the formation of the pyrazole ring via a condensation reaction. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of substituted pyrazoles.

Proposed Synthetic Pathway

The synthesis commences with the acylation of 4-bromophenol to introduce a keto-ester functionality, which then undergoes a Claisen condensation to form a 1,3-dicarbonyl intermediate. This intermediate is subsequently cyclized with phenylhydrazine to yield the target pyrazole.

Caption: Proposed synthetic pathway for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetyl-4-bromophenol

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in carbon disulfide, add 4-bromophenol (1.0 eq) at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-acetyl-4-bromophenol.

Step 2: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)butane-1,3-dione

-

To a solution of 2-acetyl-4-bromophenol (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes, then add ethyl acetate (1.5 eq) dropwise.

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione is used in the next step without further purification.

Step 3: Synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

-

To a solution of the crude 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Physicochemical and Spectroscopic Characterization

The structural elucidation of the synthesized 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol would be confirmed through a combination of spectroscopic techniques. The expected data are summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and bromophenol rings, a singlet for the pyrazole proton, and a broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrazole, phenyl, and bromophenol rings. |

| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch of the phenol, C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and aromatic rings, and a C-Br stretching band. |

| Mass Spec (m/z) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₁BrN₂O), along with characteristic isotopic patterns for bromine. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a versatile pharmacophore present in numerous drugs with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] The combination of a pyrazole ring with a phenolic moiety in 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol suggests several promising avenues for therapeutic applications.

Anticancer Activity

Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases and signaling pathways involved in cell proliferation and survival.[4] The phenyl-pyrazole core can act as a scaffold for designing inhibitors of protein kinases, where the phenol and bromo substituents can be tailored to achieve selectivity and potency.

Anti-inflammatory Activity

The well-known anti-inflammatory drug celecoxib features a pyrazole core.[1] Pyrazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] The phenolic hydroxyl group in the target molecule could contribute to its anti-inflammatory and antioxidant properties by scavenging reactive oxygen species.[6][7]

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities.[5] The lipophilic nature of the bromo and phenyl substituents in 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol may facilitate its transport across microbial cell membranes, enhancing its potential as an antimicrobial agent.[3][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole and adjacent rings.[9][10]

Caption: Key structural features influencing the biological activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Experimental Workflow for Biological Screening

To evaluate the therapeutic potential of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a systematic screening workflow is essential.

Caption: A streamlined workflow for the biological evaluation of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Conclusion

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structure embodies the key pharmacophoric features of the highly successful pyrazole class of compounds. The strategic incorporation of a bromophenol moiety offers avenues for both fine-tuning biological activity and for further synthetic diversification. Preliminary analysis based on the extensive literature on related pyrazole derivatives suggests a strong potential for this compound to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The systematic biological evaluation outlined in this guide will be crucial in elucidating its therapeutic potential and paving the way for the development of novel drug candidates based on this promising scaffold.

References

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

-

Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances. [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

-

Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. Molecules. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

A Brief Review of Phenolic Antioxidant and their Biological Activity. Preprints.org. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

pyrazole core structure in medicinal chemistry

An In-depth Technical Guide to the Pyrazole Core in Medicinal Chemistry

For the Researcher, Scientist, and Drug Development Professional

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive exploration of the pyrazole core, from its fundamental physicochemical characteristics and synthetic methodologies to its profound impact on drug discovery. We will dissect its role in the design of blockbuster drugs, explore its diverse mechanisms of action, and illuminate the structure-activity relationships that govern its therapeutic efficacy across various disease areas, including oncology, inflammation, and infectious diseases. This document serves as a technical resource, offering field-proven insights and detailed protocols to empower researchers in the strategic application of the pyrazole motif in the development of next-generation therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The prevalence of the pyrazole core in clinically successful drugs is a testament to its remarkable versatility. Its defining features include a dipole moment, the ability to act as both a hydrogen bond donor and acceptor, and a planar structure that facilitates π-π stacking interactions with biological targets. These attributes allow pyrazole-containing compounds to bind to enzyme active sites and receptor pockets with high precision.

The two nitrogen atoms in the pyrazole ring are key to its chemical personality. One nitrogen atom is pyridine-like (sp2 hybridized and electron-withdrawing), while the other is pyrrole-like (sp2 hybridized and electron-donating), creating a unique electronic environment that can be fine-tuned through substitution. This electronic dichotomy influences the acidity and basicity of the ring system, its metabolic stability, and its pharmacokinetic profile.

Physicochemical Properties and Their Implications

The strategic importance of the pyrazole core is rooted in its tunable physicochemical properties, which are critical for optimizing drug-like characteristics.

| Property | Typical Range/Value | Significance in Drug Design |

| pKa | ~2.5 (for protonation) | Influences solubility and receptor interactions at physiological pH. |

| LogP | Variable (dependent on substituents) | Key determinant of lipophilicity, affecting membrane permeability and ADME properties. |

| Dipole Moment | ~2.2 D | Contributes to binding affinity through dipole-dipole interactions. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Crucial for specific and high-affinity binding to biological targets. |

| Aromaticity | High | Confers planarity and stability, facilitating π-stacking interactions. |

These properties are not static; they can be modulated through substitution at various positions on the pyrazole ring, allowing for the rational design of compounds with desired pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for Pyrazole Core Construction

The accessibility of diverse pyrazole derivatives is a direct result of robust and versatile synthetic methodologies. The classical and most prevalent method is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr synthesis and related condensations represent the most fundamental approach to constructing the pyrazole ring.

Experimental Protocol: Synthesis of a Generic Phenylpyrazole

-

Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Add cold water to the residue to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-methyl-5-phenyl-1H-pyrazole.

This foundational reaction can be adapted to generate a vast library of pyrazole derivatives by varying the 1,3-dicarbonyl compound and the hydrazine component.

Caption: Selective binding of Celecoxib to the COX-2 enzyme.

Oncology: Kinase Inhibition

In the realm of oncology, pyrazole derivatives have emerged as potent kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation.

-

Crizotinib (Xalkori®): An inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, Crizotinib is used to treat non-small cell lung cancer. The pyrazole ring acts as a scaffold, positioning other functional groups to interact with the ATP-binding pocket of the kinase.

Other Therapeutic Areas

The impact of the pyrazole core extends to numerous other therapeutic domains:

-

Antimicrobials: Pyrazole-containing compounds have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.

-

Central Nervous System (CNS) Disorders: The scaffold is present in drugs targeting CNS disorders, such as anxiety and epilepsy.

-

Metabolic Diseases: Pyrazole derivatives are being investigated for the treatment of diabetes and obesity.

Structure-Activity Relationships (SAR) and Lead Optimization

The success of pyrazole-based drug discovery hinges on a deep understanding of its structure-activity relationships. The ability to systematically modify the pyrazole core at its various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification:

-

N1-Position: Substitution at this position significantly impacts metabolic stability and can be used to modulate solubility and cell permeability.

-

C3-Position: Often involved in key binding interactions, substitution here can directly influence potency.

-

C4-Position: This position is a common site for introducing groups that can probe the surrounding protein environment and enhance selectivity.

-

C5-Position: Similar to the C3-position, this site is critical for establishing interactions with the target protein.

The strategic exploration of the chemical space around the pyrazole core, guided by computational modeling and empirical screening, is a powerful approach to lead optimization.

Future Directions and Emerging Opportunities

The pyrazole core is far from being fully exploited. Emerging areas of research are poised to unlock new therapeutic possibilities:

-

Proteolysis Targeting Chimeras (PROTACs): The pyrazole scaffold can be incorporated into PROTACs as a ligand for E3 ubiquitin ligases or as a warhead for targeting specific proteins for degradation.

-

Covalent Inhibitors: The introduction of reactive groups onto the pyrazole ring can lead to the development of covalent inhibitors with enhanced potency and duration of action.

-

Fragment-Based Drug Discovery (FBDD): Pyrazole fragments serve as excellent starting points for FBDD campaigns, offering a high degree of "ligand efficiency."

Conclusion

The pyrazole core continues to be a remarkably fruitful scaffold in medicinal chemistry. Its inherent drug-like properties, coupled with the wealth of synthetic methodologies available for its derivatization, ensure its continued prominence in the pursuit of novel therapeutics. A thorough understanding of its chemical biology, synthetic accessibility, and structure-activity relationships is essential for any researcher or drug development professional seeking to leverage the power of this privileged structure. The insights and protocols provided in this guide serve as a foundation for the rational design and development of the next generation of pyrazole-based medicines.

References

-

Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Importance. Molecules. Available at: [Link]

-

Kumar, A., et al. (2013). The pyrazole scaffold: a versatile building block in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Yet, L. (2003). Privileged structures in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

-

Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry. Available at: [Link]

-

Aggarwal, N., & Kumar, R. (2012). A review on recent biological advancements of pyrazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

In-Silico Modeling of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico analysis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a novel small molecule with potential therapeutic applications. Moving beyond a generic protocol, this document outlines a strategic, field-proven approach to computational drug discovery, emphasizing the rationale behind key methodological choices. We will navigate the entire in-silico workflow, from target identification and validation to molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and gain deeper insights into the mechanism of action of small molecule drug candidates.

Introduction: The Rationale for In-Silico Investigation

The convergence of computational power and our understanding of molecular biology has positioned in-silico modeling as an indispensable tool in modern drug discovery.[1] It offers a rapid and cost-effective means to prioritize lead compounds, elucidate potential mechanisms of action, and predict pharmacokinetic and toxicity profiles long before significant investment in resource-intensive preclinical studies. The subject of this guide, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, possesses a pyrazole and a phenol moiety, structural motifs frequently associated with a range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4][5][6][7][8] The presence of a bromine atom can further enhance its biological activity.[9]

This guide will provide a detailed, step-by-step methodology for the comprehensive in-silico evaluation of this compound, with a focus on its potential as an inhibitor of a key therapeutic target.

Target Identification and Validation: A Strategic Approach

A successful in-silico study hinges on the selection of a biologically relevant and validated protein target. In the absence of direct experimental data for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a logical and scientifically rigorous approach to target identification is paramount.

Predictive Target Profiling

To identify high-probability targets, we utilized the SwissTargetPrediction web server, a tool that predicts protein targets of small molecules based on the principle of chemical similarity to known ligands.[2] The SMILES (Simplified Molecular Input Line Entry System) string for our compound of interest, OC1=CC=C(Br)C=C1C2=CC=NN2C3=CC=CC=C3, was used as the input for this prediction.[10]

The prediction algorithm revealed a number of potential targets, with Prostaglandin G/H synthase 2 (COX-2) emerging as a particularly strong candidate. This prediction is substantiated by the well-documented role of pyrazole-containing compounds as COX-2 inhibitors.[2][3][5][7] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[10][11] Its inhibition is a validated strategy for the treatment of inflammation and pain.[10][12][13] Furthermore, phenolic compounds have also been reported to exhibit COX-2 inhibitory activity.[4][8][14]

Target Structure Acquisition and Preparation

For our in-silico analysis, we have selected the high-resolution crystal structure of human COX-2 in complex with the inhibitor Rofecoxib (PDB ID: 5KIR ).[15][16][17][18][19] This structure, determined by X-ray diffraction, provides a detailed view of the enzyme's active site and the binding mode of a known inhibitor, which is invaluable for defining the docking search space. The Protein Data Bank (PDB) is the single global archive for 3D macromolecular structure data.[19]

In-Silico Modeling Workflow: A Step-by-Step Guide

The following sections provide a detailed, replicable protocol for the in-silico modeling of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol with its predicted target, COX-2.

Ligand and Protein Preparation: Laying the Foundation for Accurate Predictions

3.1.1. Ligand Preparation

-

2D to 3D Conversion: The 2D structure of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is converted to a 3D structure using a molecular editor such as ChemDraw or MarvinSketch.

-

Energy Minimization: The 3D structure is then subjected to energy minimization using a force field like MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.

-

File Format Conversion: The energy-minimized structure is saved in the .pdbqt format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

3.1.2. Protein Preparation

-

PDB File Download: The crystal structure of human COX-2 (PDB ID: 5KIR) is downloaded from the RCSB Protein Data Bank.

-

Preprocessing: The protein structure is prepared by:

-

Removing water molecules and any co-crystallized ligands and ions that are not essential for the protein's catalytic activity.

-

Adding polar hydrogens to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

-

Assigning partial charges to the protein atoms.

-

-

File Format Conversion: The prepared protein structure is saved in the .pdbqt format.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[20] We will employ AutoDock Vina, a widely used and robust docking program.[20][21]

3.2.1. Docking Protocol

-

Grid Box Definition: A grid box is defined around the active site of COX-2. The coordinates of the co-crystallized inhibitor in 5KIR can be used to center the grid box, ensuring that the docking search is focused on the known binding pocket.

-

Running AutoDock Vina: The docking simulation is initiated from the command line, providing the prepared ligand and protein files, and the grid box parameters.

-

Analysis of Results: AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses can be visualized and analyzed using software like PyMOL or Discovery Studio to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Binding Data (Hypothetical)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.5 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Interaction Types | Hydrogen bond with Ser530, Pi-Alkyl with Arg120, Pi-Pi T-shaped with Tyr355 |

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.[22][23][24][25][26] We will use GROMACS, a versatile and widely used package for performing MD simulations.

Sources

- 1. SwissADME [swissadme.ch]

- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical prediction of the relationship between phenol function and COX-2/AP-1 inhibition for ferulic acid-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin G/H synthase 2 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. wwPDB: pdb_00005kir [wwpdb.org]

- 18. 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan [pdbj.org]

- 19. youtube.com [youtube.com]

- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 21. Protein-Ligand Complex [mdtutorials.com]

- 22. m.youtube.com [m.youtube.com]

- 23. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 26. youtube.com [youtube.com]

Navigating the Unseen: A Technical Guide to the Safety and Toxicity Profile of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Preemptive Safety Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from conception to clinical application is both arduous and fraught with challenges. A primary hurdle in this process is the comprehensive characterization of a compound's safety and toxicity profile. This guide focuses on 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol , a molecule of interest due to its hybrid structure incorporating a brominated phenol and a phenyl-pyrazole moiety – both of which are prevalent in pharmacologically active compounds.

A thorough understanding of a compound's potential for adverse effects is not merely a regulatory requirement; it is the bedrock of ethical and successful drug development. Early and insightful toxicological assessment allows for the mitigation of risks, informs the selection of the most promising candidates, and ultimately safeguards patient well-being. This document serves as an in-depth technical guide, navigating the known and inferred safety considerations for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol. In the absence of extensive specific data for this exact molecule, we will adopt a rational, evidence-based approach, extrapolating from the known toxicological profiles of its constituent chemical classes: brominated phenols and pyrazole derivatives. Furthermore, we will delineate a comprehensive experimental workflow for the robust safety and toxicity assessment of this and other novel chemical entities.

Chemical and Physical Properties: The Foundation of Toxicological Behavior

The physicochemical properties of a molecule are pivotal in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

| Property | Value | Source |

| CAS Number | 213690-49-4 | |

| Molecular Formula | C₁₅H₁₁BrN₂O | |

| Molecular Weight | 315.17 g/mol | |

| Appearance | White to off-white powder | Inferred from typical small molecule solids |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Poorly soluble in water. | Inferred from chemical structure |

Known Safety Information and Hazard Classification

Publicly available safety data for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is limited. However, the information provided by chemical suppliers offers a preliminary hazard assessment based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Statement | Code | Description | Pictogram | Source |

| Skin Sensitisation | H317 | May cause an allergic skin reaction. | ||

| Eye Irritation | H319 | Causes serious eye irritation. | ||

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects. |

These classifications necessitate specific handling precautions in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to prevent skin and eye contact.[1][2][3] Work should be conducted in a well-ventilated area, and appropriate measures should be taken to prevent release into the environment.

Inferred Toxicological Profile: A Tale of Two Moieties

Given the scarcity of specific toxicological data, a predictive analysis based on the compound's structural components is essential.

The Brominated Phenol Moiety: A Class of Concern

Brominated phenols are a class of compounds that have garnered significant attention from toxicologists. Their potential for adverse health effects is well-documented.

-

General Toxicity : Brominated phenols are known to be more toxic than their chlorinated counterparts.[4] They can act as protoplasmic poisons, denaturing proteins and leading to cell death.[4]

-

Endocrine Disruption : Certain brominated phenols have been shown to possess endocrine-disrupting properties, potentially interfering with hormone signaling pathways.

-

Cellular Signaling : These compounds can disrupt cellular calcium signaling, which is crucial for a multitude of physiological processes.

-

Metabolism and Bioaccumulation : The lipophilic nature of many brominated phenols can lead to their bioaccumulation in fatty tissues, potentially resulting in long-term toxicity.

The Pyrazole Moiety: A Spectrum of Biological Activity

The pyrazole ring is a common scaffold in many pharmaceutical agents, exhibiting a wide array of biological activities. However, this versatility also extends to potential toxicity.

-

Hepatotoxicity : Some pyrazole-containing compounds have been associated with liver toxicity. The metabolism of the pyrazole ring can sometimes lead to the formation of reactive metabolites that can cause cellular damage.

-

Cytotoxicity : While many pyrazole derivatives are being investigated for their anti-cancer properties, this inherently means they can be cytotoxic. The degree of cytotoxicity is highly dependent on the specific substitutions on the pyrazole ring.

-

Varied Pharmacological Effects : The diverse biological activities of pyrazole derivatives mean that off-target effects are a significant consideration. A compound designed for one target may interact with other receptors or enzymes, leading to unforeseen side effects.

A Proposed Experimental Workflow for Comprehensive Safety and Toxicity Assessment

For a novel compound such as 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a tiered and systematic approach to toxicological testing is imperative. The following workflow, aligned with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), provides a robust framework for safety assessment.[5][6][7][8]

Caption: A tiered experimental workflow for the safety and toxicity assessment of a novel chemical entity.

Detailed Methodologies for Key Experiments

1. In Vitro Cytotoxicity Assay (MTT Assay) [9]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cells (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (typically from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

2. In Vitro Micronucleus Assay

-

Principle: This assay detects genotoxic damage by identifying the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

-

Protocol:

-

Culture appropriate cells (e.g., CHO, V79, or human lymphocytes) and expose them to various concentrations of the test compound, with and without metabolic activation (S9 fraction).

-

Include positive and negative controls.

-

After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

-

Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).

-

Score the frequency of micronuclei in binucleated cells using a microscope.

-

A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

-

3. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425) [10]

-

Principle: This method is a sequential dosing test where the outcome of each animal's response determines the dose for the next animal. It is designed to estimate the LD₅₀ (median lethal dose) with a reduced number of animals.

-

Protocol:

-

Select a starting dose based on in vitro data and the chemical structure.

-

Dose a single animal (typically a rodent) with the starting dose.

-

Observe the animal for signs of toxicity and mortality for a defined period (e.g., 14 days).

-

If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

-

Continue this sequential dosing until the stopping criteria are met.

-

The LD₅₀ is then calculated using a maximum likelihood method.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| HepG2 (Liver) | 24 | > 100 |

| 48 | 75.2 | |

| 72 | 52.8 | |

| HaCaT (Skin) | 24 | 88.5 |

| 48 | 63.1 | |

| 72 | 45.9 |

This is hypothetical data for illustrative purposes only.

Interpretation: The hypothetical data suggests a time- and dose-dependent cytotoxic effect on both liver and skin cell lines, with the skin cells showing slightly higher sensitivity. An IC₅₀ above 50 µM after 72 hours might be considered moderately cytotoxic in an early screening phase.

Conclusion and Future Directions

The safety and toxicity profile of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is, at present, largely uncharacterized. The available GHS classifications indicate that it is a skin sensitizer, an eye irritant, and toxic to aquatic life. Extrapolating from the known toxicological profiles of brominated phenols and pyrazole derivatives, there is a potential for this compound to exhibit a range of adverse effects, including cytotoxicity, hepatotoxicity, and endocrine disruption.

Therefore, a rigorous and systematic experimental evaluation is paramount before this compound can be advanced in any drug development pipeline. The proposed tiered workflow provides a comprehensive roadmap for such an assessment, starting with in vitro screening to identify potential hazards and progressing to more complex in vivo studies to understand its effects in a whole organism.[11][12][13][14][15] The data generated from these studies will be critical in establishing a comprehensive safety profile, enabling informed decision-making, and ultimately ensuring the safety of this and other novel chemical entities.

References

-

Safety Data Sheet - Angene Chemical. (2025, September 8). [Link]

-

Guidelines for the Testing of Chemicals - OECD. [Link]

-

Testing of chemicals - OECD. [Link]

-

In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. [Link]

-

Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Human Safety - NCBI Bookshelf. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). [Link]

-

Phenol - Safety Data Sheet - Carl ROTH. [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

-

OECD and EU test guidelines - ECHA - European Union. [Link]

-

In Vitro Toxicology Testing - Charles River Laboratories. [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

-

In Vivo Toxicity Study - Creative Bioarray. [Link]

-

High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]

-

Substance Information - ECHA - European Union. [Link]

-

The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

-

OECD Test Guideline 425 - National Toxicology Program. [Link]

-

NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021) - YouTube. (2023, April 5). [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

PHENOL AND PHENOL DERIVATIVES - Inchem.org. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. angenechemical.com [angenechemical.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. PHENOL AND PHENOL DERIVATIVES [inchem.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. elearning.unite.it [elearning.unite.it]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. hoeford.com [hoeford.com]

Methodological & Application

Application Notes and Protocols for the Experimental Use of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol in Enzyme Assays

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental application of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a novel synthetic pyrazole derivative, in enzyme inhibition assays. Drawing upon the well-established precedent of the pyrazole scaffold as a pharmacologically active moiety, particularly in the context of anti-inflammatory and anticancer therapeutics, this guide outlines a detailed framework for investigating the inhibitory potential of this compound.[1][2] The protocols herein are centered around a plausible and scientifically grounded hypothesis that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol may act as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[3][4][5] This guide is designed to be a self-validating system, emphasizing experimental rigor, causality, and robust data interpretation.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2] Numerous pyrazole derivatives have been successfully developed as therapeutic agents, exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] A significant portion of these biological activities can be attributed to the ability of the pyrazole scaffold to interact with and inhibit the function of various enzymes.

Notably, pyrazole derivatives have been extensively explored as inhibitors of several key enzyme classes:

-

Cyclooxygenases (COX): The pyrazole ring is a core structural feature of several selective COX-2 inhibitors, such as celecoxib, which are widely used as anti-inflammatory drugs.[6] The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of COX inhibition.[3]

-

Protein Kinases: The pyrazole scaffold is a versatile framework for the design of protein kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory disorders.[7][8][9]

-

Topoisomerases: Certain pyrazole analogs have demonstrated the ability to inhibit type II bacterial topoisomerases, highlighting their potential as antibacterial agents.[10] Pyrazolo[1,5-a]indole derivatives have also been identified as inhibitors of human topoisomerases I and II, suggesting their potential as anticancer agents.[11][12]

The subject of this guide, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, combines the privileged pyrazole scaffold with a brominated phenol moiety. The phenolic hydroxyl group can potentially engage in hydrogen bonding interactions within an enzyme's active site, a common feature in many enzyme inhibitors.[13] The bromine atom, a halogen, can also contribute to binding affinity through halogen bonding and by increasing the lipophilicity of the molecule. This structural combination makes it a compelling candidate for investigation as an enzyme inhibitor.

Postulated Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

This application note will proceed with the hypothesis that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol acts as a selective inhibitor of COX-2. This hypothesis is based on the structural similarities to known pyrazole-based COX-2 inhibitors.

The Role of COX-2 in Inflammation

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][14] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

Structural Rationale for COX-2 Inhibition

The active site of COX-2 is slightly larger and more accommodating than that of COX-1, allowing for the binding of bulkier, selective inhibitors. The 1-phenyl-1H-pyrazole core of the target compound, with its appended bromophenol group, is hypothesized to fit within the COX-2 active site. The phenol moiety may interact with key amino acid residues, such as Tyr-385 and Ser-530, which are crucial for the catalytic activity of the enzyme. The phenyl ring at the 1-position of the pyrazole can occupy a hydrophobic pocket, and the bromo-substituent may enhance binding affinity.

The following diagram illustrates the proposed signaling pathway and the point of inhibition:

Caption: Proposed inhibition of the COX-2 pathway by 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as a potential enzyme inhibitor. It is crucial to perform these experiments with appropriate controls to ensure the validity of the results.

Materials and Reagents

-

Test Compound: 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS: 213690-49-4)

-

Enzymes: Human recombinant COX-1 and COX-2

-

Substrate: Arachidonic acid

-

Detection System: COX Colorimetric Inhibitor Screening Assay Kit (or equivalent)

-

Reference Inhibitors: Celecoxib (selective COX-2 inhibitor), SC-560 (selective COX-1 inhibitor), Indomethacin (non-selective COX inhibitor)

-

Buffer: Tris-HCl buffer (pH 8.0)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen assay kit.

-

96-well microplates

Stock Solution Preparation

-

Prepare a 10 mM stock solution of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol in DMSO.

-

Prepare 10 mM stock solutions of the reference inhibitors (Celecoxib, SC-560, Indomethacin) in DMSO.

-

Store all stock solutions at -20°C.

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Workflow:

Caption: Workflow for determining the IC50 of the test compound against COX-1 and COX-2.

Step-by-Step Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of the 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol stock solution in the assay buffer. A typical concentration range would be from 100 µM to 0.01 µM. Also, prepare serial dilutions of the reference inhibitors.

-

Set up the Assay Plate:

-

Blank: Assay buffer only.

-

Negative Control (100% Activity): Enzyme, assay buffer, and DMSO (at the same final concentration as the test compound wells).

-

Positive Control: Enzyme, assay buffer, and a known inhibitor at a concentration that gives maximum inhibition.

-

Test Wells: Enzyme, assay buffer, and the test compound at various concentrations.

-

-

Enzyme Addition: Add the appropriate amount of COX-1 or COX-2 enzyme to the designated wells.

-

Inhibitor Addition: Add the diluted test compound or reference inhibitors to the respective wells. Add an equivalent volume of DMSO to the negative control wells.

-

Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.

-

Reaction Incubation: Incubate the plate at 25°C for a specified time (e.g., 5 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

-

Detection: Stop the reaction and measure the product formation according to the assay kit manufacturer's instructions. This typically involves a colorimetric reaction that can be measured using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * [(Absorbance of Control - Absorbance of Test) / Absorbance of Control]

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Protocol 2: Determining the Mode of Inhibition